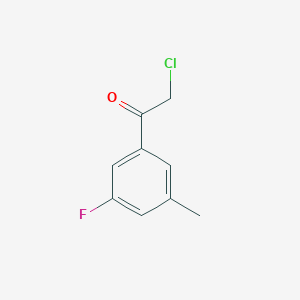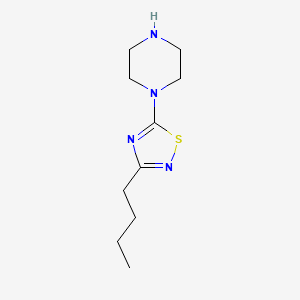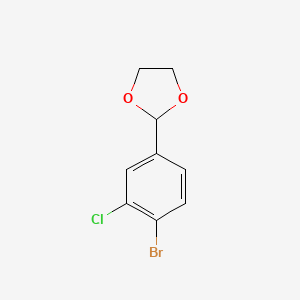
2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone (CFME) is a compound belonging to the class of organic chemicals known as ketones. CFME is an important reagent used in many scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It has also been used in the synthesis of a range of other compounds, such as polymers, dyes, and surfactants.
科学的研究の応用
2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone is a versatile reagent used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It can also be used in the synthesis of polymers, dyes, and surfactants. Furthermore, this compound has been used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone is not fully understood. However, it is believed to be involved in the synthesis of a range of compounds with potential therapeutic applications. This compound is believed to act as a catalyst in the synthesis of these compounds, as it is able to facilitate the formation of new chemical bonds. Furthermore, this compound has been shown to be capable of forming strong hydrogen bonds with other molecules, which may be involved in the synthesis of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be involved in the synthesis of a range of compounds with potential therapeutic applications. Furthermore, this compound has been shown to be capable of forming strong hydrogen bonds with other molecules, which may be involved in the synthesis of certain compounds.
実験室実験の利点と制限
The advantages of using 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone in laboratory experiments include its low cost and its mild reaction conditions. Furthermore, its versatility makes it a useful reagent for a wide range of scientific research applications. However, the use of this compound in laboratory experiments is limited due to its low solubility in water and its potential toxicity.
将来の方向性
The potential future directions for the use of 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone include its use in the synthesis of new pharmaceuticals and agrochemicals, as well as its use in the synthesis of polymers, dyes, and surfactants. Additionally, this compound could be used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-viral properties. Furthermore, this compound could be used in the synthesis of compounds with potential therapeutic applications for neurological and cardiovascular diseases. Finally, this compound could be used in the development of new materials for use in medical devices and other applications.
合成法
2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone is synthesized through a two-step process. The first step involves the reaction of 3-fluoro-5-methyl-phenyl-chloroformate with sodium hydroxide to form this compound and sodium chloride. The second step involves the reaction of this compound with an aqueous solution of sodium hydroxide to form the desired product, this compound. The reaction conditions for both steps are mild and the reaction can be carried out at room temperature.
特性
IUPAC Name |
2-chloro-1-(3-fluoro-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKPONWGWARGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356016.png)
![1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356019.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356024.png)
![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)
![1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356041.png)
![1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356042.png)
![1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B6356047.png)

![1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356065.png)
![1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356072.png)
![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)


